molecular formula C11H14ClFO2 B8029866 2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene

2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene

Cat. No.: B8029866
M. Wt: 232.68 g/mol
InChI Key: SMDUVUWDLNRHNX-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with butoxy, chloro, fluoro, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various electrophiles.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, including halogenation, alkylation, and etherification reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the substituents present on the benzene ring. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-4-chloro-3-fluoro-1-methoxybenzene is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-butoxy-1-chloro-2-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO2/c1-3-4-7-15-11-9(14-2)6-5-8(12)10(11)13/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDUVUWDLNRHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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